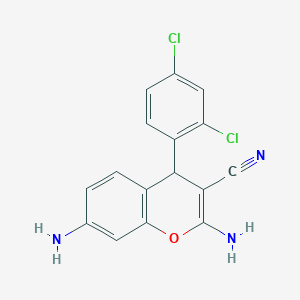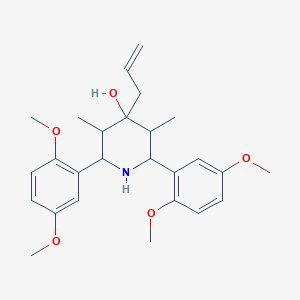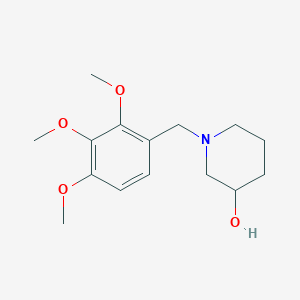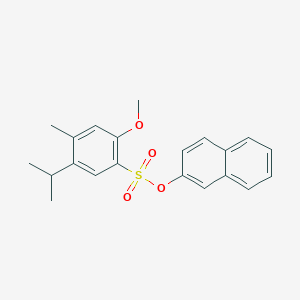
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione, also known as BMD-315, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of imidazolidinedione derivatives and has been studied for its potential therapeutic effects on various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that the compound exerts its effects by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential therapeutic effects on various diseases. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. Another advantage of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its relative ease of synthesis. However, one of the limitations of using 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione. One direction is to further investigate the mechanism of action of the compound. This can be done by studying its effects on various signaling pathways and gene expression. Another direction is to explore the potential therapeutic applications of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione in other diseases such as cardiovascular disease and diabetes. Additionally, the development of more water-soluble derivatives of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione can improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction and yields 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-3-phenyl-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
IUPAC Name |
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17-14(19-18(22)20(17)13-4-2-1-3-5-13)10-12-6-7-15-16(11-12)24-9-8-23-15/h1-7,10-11H,8-9H2,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFBDUMOQFKJT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5106099.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)